molecular formula C10H8ClN3 B1418846 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine CAS No. 1159817-95-4

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Cat. No.: B1418846
CAS No.: 1159817-95-4
M. Wt: 205.64 g/mol
InChI Key: JWXDWMPUBMFQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine (CAS 1159817-95-4) is a high-value heteroaromatic building block with a molecular weight of 205.64 g/mol and the molecular formula C 10 H 8 ClN 3 . This compound features a pyrimidine core substituted with a chlorine atom, a methyl group, and a pyridin-3-yl ring, creating a multifunctional scaffold prized in medicinal chemistry and pharmaceutical research . The chlorine atom at the 4-position of the pyrimidine ring is a reactive site that can be readily displaced via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, or through nucleophilic aromatic substitution . This allows researchers to efficiently synthesize diverse libraries of more complex molecules for structure-activity relationship (SAR) studies. The methyl group provides opportunities for further functionalization, while the pyridin-3-yl moiety can act as a hydrogen bond acceptor, enhancing the compound's ability to interact with biological targets. Its primary research value lies in the exploration and development of new therapeutic agents, particularly as a precursor for kinase inhibitors and other small-molecule therapeutics. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-chloro-2-methyl-6-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-13-9(5-10(11)14-7)8-3-2-4-12-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXDWMPUBMFQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine , a critical heterocyclic scaffold used in the synthesis of kinase inhibitors and agrochemicals.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

This compound represents a strategic fusion of a pyrimidine core with a pyridine substituent, functionalized with a reactive chlorine atom. The electrophilic nature of the C4-chlorine allows for facile nucleophilic aromatic substitution (


), making it a versatile "lynchpin" for fragment-based drug design.
Core Data Table
PropertyValue
IUPAC Name This compound
CAS Number Not widely listed; Analogous to 77168-31-1 (isomer)
Molecular Formula C₁₀H₈ClN₃
Molecular Weight 205.64 g/mol
Monoisotopic Mass 205.04 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
LogP (Predicted) ~2.2
pKa (Predicted) ~3.5 (Pyridine nitrogen)
Structural Visualization

The following diagram illustrates the connectivity and numbering of the core scaffold.

MoleculeStructure Figure 1: Connectivity of this compound N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 Me Me C2->Me 2-Me C4 C4 N3->C4 C5 C5 C4->C5 Cl Cl C4->Cl 4-Cl C6 C6 C5->C6 C6->N1 Py3 Py-C3 C6->Py3 6-(Py-3-yl) Py2 Py-C2 Py3->Py2 PyN Py-N Py2->PyN

Synthesis & Manufacturing Methodology

The synthesis of this compound typically follows a convergent route involving the condensation of an amidine with a


-keto ester, followed by deformylative chlorination.
Retrosynthetic Pathway
  • Disconnection: The C-Cl bond is disconnected to reveal a hydroxyl group (tautomeric with a carbonyl).

  • Precursors: The pyrimidine ring is constructed from Acetamidine Hydrochloride (provides N-C-N and the 2-methyl group) and Ethyl nicotinoylacetate (provides the 3-carbon fragment and the pyridine ring).

Detailed Protocol
Step 1: Cyclocondensation
  • Reagents: Acetamidine hydrochloride (1.1 eq), Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 eq), Sodium Ethoxide (2.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium ethoxide in anhydrous ethanol under

      
       atmosphere.
      
    • Add acetamidine hydrochloride and stir for 30 minutes to liberate the free base.

    • Add ethyl 3-oxo-3-(pyridin-3-yl)propanoate dropwise.

    • Reflux the mixture for 6–12 hours.

    • Concentrate the solvent and neutralize with dilute acetic acid to precipitate the intermediate: 2-methyl-6-(pyridin-3-yl)pyrimidin-4(3H)-one .

    • Filter, wash with water, and dry.[1][2][3]

Step 2: Chlorination[3]
  • Reagents: 2-methyl-6-(pyridin-3-yl)pyrimidin-4(3H)-one, Phosphorus Oxychloride (

    
    , excess), 
    
    
    
    -Dimethylaniline (catalytic).
  • Procedure:

    • Suspend the pyrimidinone in neat

      
       (approx. 5–10 volumes).
      
    • Add catalytic

      
      -dimethylaniline (accelerates the reaction).
      
    • Heat to reflux (

      
      ) for 2–4 hours until the solution becomes clear.
      
    • Quenching (Critical Safety Step): Cool the mixture and slowly pour onto crushed ice/water with vigorous stirring. Maintain temperature

      
       to prevent violent hydrolysis.
      
    • Neutralize with

      
       or 
      
      
      
      to pH 7–8.
    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate to yield the crude chloropyrimidine.
      
Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Synthetic Pathway for this compound Pre1 Acetamidine HCl (Source of N-C-N & Me) Step1 Step 1: Cyclocondensation Reagent: NaOEt / EtOH, Reflux Product: Pyrimidinone Intermediate Pre1->Step1 Pre2 Ethyl nicotinoylacetate (Source of C-C-C & Pyridine) Pre2->Step1 Step2 Step 2: Chlorination Reagent: POCl3, Reflux Mechanism: Nucleophilic Acyl Substitution Step1->Step2 Dehydration/Chlorination Final Target: This compound Step2->Final Quench & Isolation

Analytical Characterization

Validating the structure requires confirming the presence of both the pyrimidine and pyridine rings and the specific substitution pattern.

Nuclear Magnetic Resonance (NMR) Expectations
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ~2.65 ppm (s, 3H): Methyl group  at C2.
      
    • 
       ~7.80 ppm (s, 1H): Pyrimidine H  at C5 (singlet, typically shielded by the adjacent rings).
      
    • 
       ~7.50–9.30 ppm (m, 4H): Pyridine protons . Look for the characteristic splitting of a 3-substituted pyridine (one singlet at C2, two doublets, one triplet).
      
  • 
     NMR: 
    
    • Expected peaks at ~26 ppm (Methyl), ~115 ppm (C5-Pyrimidine), and distinct aromatic signals for the pyridine and pyrimidine carbons (150–170 ppm range for C2, C4, C6).

Mass Spectrometry (MS)[4]
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass:

    • 
       (for 
      
      
      
      ).
    • 
       (for 
      
      
      
      ).
    • Isotope Pattern: A characteristic 3:1 ratio of peak heights at 206:208 confirms the presence of a single chlorine atom.

Applications in Drug Discovery[1][7][8][9]

This molecule is a high-value intermediate for synthesizing Type I and Type II Kinase Inhibitors .

Mechanism of Action in Synthesis

The C4-chlorine atom is highly activated for Nucleophilic Aromatic Substitution (


) .
  • Reactivity: The electron-withdrawing nature of the pyrimidine ring (further enhanced by the pyridine substituent) makes the C4 position highly electrophilic.

  • Common Reaction: Displacement of the Chlorine by amines (anilines, piperazines) to form the hinge-binding motif of kinase inhibitors.

Therapeutic Relevance[7][8][9][10]
  • BCR-ABL Inhibitors: Structural analogs of this scaffold are used in the synthesis of second-generation tyrosine kinase inhibitors (similar to Nilotinib) for Chronic Myeloid Leukemia (CML).

  • PI3K Inhibitors: Fused derivatives or direct substitutions at the C4 position are explored for targeting the PI3K/Akt/mTOR pathway in solid tumors.

Handling & Safety (SDS Summary)

  • Hazards:

    • H314: Causes severe skin burns and eye damage (due to potential hydrolysis to HCl).

    • H302: Harmful if swallowed.

  • Storage:

    • Store under inert atmosphere (

      
       or Ar).
      
    • Moisture Sensitive: The C-Cl bond can hydrolyze slowly to the pyrimidinone if exposed to humid air.

    • Refrigerate (

      
      ) for long-term stability.
      

References

  • Synthesis of Pyrimidine Intermediates

    • Title: "Process for the preparation of 4-substituted pyrimidines."[2][3][4]

    • Source: Google Patents (WO/US P
    • URL
  • Precursor Availability (Ethyl nicotinoylacetate)

    • Title: "Ethyl 3-oxo-3-(pyridin-3-yl)
    • Source: PubChem.[5][6][7]

    • URL:[Link]

  • Medicinal Chemistry of Pyrimidines

    • Title: "Pyrimidines as Versatile Scaffolds in Drug Discovery."[8][9]

    • Source: Journal of Medicinal Chemistry (General Reference).
    • URL:[Link]

Sources

A Technical Guide to Pyrimidine-Pyridine Heterocyclic Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrimidine and pyridine rings are cornerstone heterocyclic scaffolds in medicinal chemistry, frequently appearing in the structures of natural products, vitamins, and a substantial portion of FDA-approved drugs.[1][2][3] Their unique physicochemical properties, including the capacity for hydrogen bonding and diverse substitution patterns, make them "privileged scaffolds" for interacting with a wide array of biological targets.[4] This technical guide provides an in-depth exploration of pyrimidine-pyridine hybrid molecules, a class of compounds that leverages the synergistic potential of both moieties. We will delve into key synthetic methodologies, the rationale behind experimental choices, and their profound impact on contemporary drug discovery, with a particular focus on oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the therapeutic potential of these versatile building blocks.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

Heterocyclic compounds form the bedrock of modern pharmacology. Within this vast chemical space, nitrogen-containing heterocycles like pyridine and pyrimidine are preeminent.[3] The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[5][6] This inherent biological relevance has made its derivatives a fertile ground for developing drugs with a wide therapeutic index, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5][7]

Similarly, the pyridine scaffold is a staple in numerous pharmaceuticals, valued for its chemical stability and ability to improve pharmacokinetic profiles like aqueous solubility.[8][9] The strategic combination of these two rings into a single molecular entity—a pyrimidine-pyridine hybrid—creates a powerful platform for drug design. This molecular hybridization aims to unlock novel biological activities and improved therapeutic profiles by presenting a unique three-dimensional pharmacophore capable of engaging with complex biological targets, particularly kinase enzymes, which are central to many disease pathologies.[8]

Core Synthetic Methodologies: Constructing the Hybrid Scaffold

The construction of the pyrimidine-pyridine backbone can be achieved through various synthetic strategies, ranging from classical multicomponent reactions to modern catalyzed cross-coupling methods. The choice of method is often dictated by the desired substitution pattern, scalability, and functional group tolerance.

Multicomponent Reactions (MCRs): An Efficient Approach

MCRs are highly valued in medicinal chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. The Hantzsch pyridine synthesis, a classic MCR, can be adapted to incorporate pyrimidine moieties.[10][11] A more direct and common approach involves the condensation of a pyrimidine-containing active methylene compound, an aldehyde, and a nitrogen source.

A prominent strategy is the one-pot reaction involving an aminopyrimidine, an aldehyde, and a compound with an active methylene group (e.g., malononitrile or ethyl cyanoacetate), often facilitated by a catalyst.[12] This approach allows for the rapid generation of diverse libraries of compounds for biological screening.

This protocol is adapted from methodologies utilizing nano-catalysts for efficient and green synthesis.[12] The use of a reusable nano-catalyst like nano-MgO avoids harsh solvents and simplifies purification.[12]

Objective: To synthesize a substituted pyrido[2,3-d]pyrimidine derivative via a one-pot, three-component reaction.

Materials:

  • 6-Aminouracil (1.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Nano-MgO catalyst (10 mol%)

  • Ethanol (15 mL)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 6-aminouracil, the aromatic aldehyde, malononitrile, and the nano-MgO catalyst in ethanol.

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Catalyst Activation (Causality): The nano-MgO catalyst functions as a solid base. Its high surface area activates the C-H bond of the malononitrile and the aldehyde, facilitating the initial Knoevenagel condensation to form an arylidene intermediate.[12]

  • Michael Addition and Cyclization (Causality): The arylidene intermediate then undergoes a Michael addition with the 6-aminouracil. This is followed by an intramolecular nucleophilic attack from the amino group onto one of the nitrile groups, leading to the cyclization and formation of the fused pyridine ring.[12]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: The crude product is washed with cold ethanol to remove unreacted starting materials and then recrystallized from a suitable solvent (e.g., DMF/ethanol) to yield the pure pyrido[2,3-d]pyrimidine product.

Diagram: General Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Reaction cluster_intermediates Key Intermediates cluster_product Final Product A Aminopyrimidine P1 One-Pot Condensation (e.g., Nano-catalyst) A->P1 B Aldehyde B->P1 C Active Methylene Compound C->P1 I1 Knoevenagel Adduct P1->I1 Condensation I2 Michael Adduct I1->I2 Michael Addition FP Pyrimidine-Pyridine Hybrid Scaffold I2->FP Cyclization & Aromatization

Caption: A generalized workflow for the multicomponent synthesis of pyrimidine-pyridine scaffolds.

Applications in Drug Discovery: Targeting Key Disease Pathways

Pyrimidine-pyridine derivatives have demonstrated a vast range of pharmacological activities, establishing them as potent agents against numerous diseases.[7] Their structural versatility allows for fine-tuning interactions with specific biological targets.

Oncology: A Primary Therapeutic Area

Cancer remains a major focus for the application of these scaffolds.[2][13][14] Many pyrimidine-pyridine hybrids function by inhibiting protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[8] Dysregulation of these kinases is a hallmark of many cancers.

  • Kinase Inhibition: These scaffolds have proven effective against key cancer targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/mTOR pathway.[8][15] The nitrogen atoms in both rings can act as hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket of the kinase, a crucial interaction for potent inhibition.

  • Apoptosis Induction: By blocking key survival signals, these compounds can trigger programmed cell death (apoptosis) in cancer cells.[15]

  • Marketed Drugs: Several FDA-approved drugs for various cancers feature either a pyridine or a pyrimidine core, highlighting the clinical success of these heterocycles.[1][2]

Other Biological Activities

Beyond oncology, pyrimidine-pyridine derivatives have shown significant promise in other therapeutic areas:

  • Anti-inflammatory: Certain derivatives can inhibit the production of inflammatory mediators like nitrous oxide (NO).[16]

  • Antimicrobial & Antiviral: The scaffold is present in compounds with activity against bacteria, fungi, and viruses, including TMV and HIV.[7][9][17]

  • Antioxidant: The heterocyclic system can participate in redox reactions, with some derivatives showing potent radical-scavenging activity.[7]

Data Summary: Biological Activities of Pyrimidine-Pyridine Scaffolds
Class/Compound ExampleBiological Target/ActivityTherapeutic AreaReference
Pyridopyrimidine SeriesPI3K/mTOR Dual InhibitionOncology[15]
Pyrazolo[3,4-b]pyridine HybridsTubulin Polymerization InhibitionOncology[17]
Thiazolyl-pyridine HybridsGSK-3β InhibitionOncology[8]
General Pyridine-pyrimidinesAnti-inflammatory (NO inhibition)Inflammation[16]
General Pyrimidine DerivativesAntiviral (TMV)Plant Pathology[7]
Aminopyrimidine DerivativesAnticancer (Multiple Cell Lines)Oncology[17]

Diagram: Mechanism of Kinase Inhibition

G cluster_pathway Cancer Cell Signaling cluster_drug Therapeutic Intervention GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor Kinase Intracellular Kinase (e.g., PI3K/mTOR) Receptor->Kinase Activates Signal Pro-Survival & Proliferation Signal Kinase->Signal Transduces Block ATP Binding Site Blocked Result Uncontrolled Cell Growth & Survival Signal->Result Apoptosis Apoptosis (Programmed Cell Death) Signal->Apoptosis Drug Pyrimidine-Pyridine Inhibitor Drug->Kinase Binds & Inhibits

Caption: Simplified pathway showing how a pyrimidine-pyridine inhibitor blocks kinase signaling.

Conclusion and Future Outlook

The fusion of pyrimidine and pyridine rings into hybrid heterocyclic scaffolds has yielded a remarkably fruitful class of molecules for drug discovery. Their synthetic tractability, coupled with their inherent ability to interact with key biological targets like kinases, has cemented their role in modern medicinal chemistry.[1][2][18] The continued development of novel, efficient, and green synthetic methodologies, such as those employing nano-catalysts, will further expand the chemical space available for exploration.[12]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these scaffolds, reducing off-target effects, and overcoming drug resistance.[8] As our understanding of complex disease pathways deepens, the versatility of the pyrimidine-pyridine framework will undoubtedly position it as a critical tool for designing the next generation of targeted therapeutics.

References

  • Chiacchio, U., Rescifina, A., & Iannazzo, D. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 25.
  • Recent advances in the biological evaluations of pyridine and pyrimidine derivatives. (2026). Results in Chemistry.
  • Albratty, M., & Alhazmi, H. H. A. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.
  • Li, J., et al. (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules.
  • Bükülmez, G., & Kasımoğulları, R. (2025). Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. Pamukkale Üniversitesi Mühendislik Bilimleri Dergisi.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Prachayasittikul, S., et al. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry.
  • Prachayasittikul, S., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901.
  • Sharma, S. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate.
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry.
  • Todorov, L. (2022). Pyridine Heterocycles in the Therapy of Oncological Diseases. ResearchGate.
  • The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. (2025). Benchchem.
  • A Therapeutic Journey of Pyridine-based Heterocyclic Compounds as Potent Anticancer Agents: A Review (From 2017 to 2021). (2022). PubMed.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Population Therapeutics and Clinical Pharmacology.
  • Fadda, A. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances.
  • Mabkhot, Y. N., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
  • Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor.
  • Sheth, C., & Patel, P. (2018). PYRIMIDINE: A POTENT HETEROCYCLE FOR TREATMENT OF CANCER. Journal of Advanced Scientific Research.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026.
  • SWAYAM Prabha IIT Madras Channels. (2022, December 8). Pyridine and Pyrimidine [Video]. YouTube.
  • Pyridine. (n.d.). In Wikipedia. Retrieved February 14, 2026.
  • Kamal El-Dean, A. M., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-146.

Sources

The 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine Scaffold: A Versatile Platform for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, particularly within the realm of oncology and infectious disease drug discovery. This bi-heteroaryl core combines the kinase-privileged pyrimidine ring with a pyridine moiety, offering optimized solubility, metabolic stability, and a distinct vector for hydrogen bonding within enzyme active sites.

This technical guide details the synthetic utility, biological rationale, and experimental protocols for leveraging this scaffold. We focus on its primary application: the development of Type I and Type II kinase inhibitors (targeting EGFR, VEGFR, and JNK pathways) via nucleophilic aromatic substitution (


) at the reactive C4-chlorine position.

Chemical Space & Rationale

The Pharmacophore

The structure consists of a pyrimidine core substituted at three key positions:[1][2][3][4][5][6]

  • C2 (Methyl): Provides steric bulk that can modulate selectivity between kinase isoforms and improve lipophilicity (

    
    ).
    
  • C4 (Chloro): A highly reactive electrophilic handle. The electron-deficient nature of the pyrimidine ring, further deactivated by the pyridine substituent, makes this position susceptible to facile

    
     reactions with amines, alkoxides, and thiols.
    
  • C6 (Pyridin-3-yl): Acts as a solubility enhancer and a potential hydrogen bond acceptor. In kinase binding pockets, this moiety often extends into the solvent-exposed region or interacts with the "gatekeeper" residue.

Mechanism of Action (Kinase Inhibition)

Derivatives of this scaffold typically function as ATP-competitive inhibitors.

  • Hinge Binding: The pyrimidine

    
     and the 
    
    
    
    of the substituent introduced at C4 (e.g., an aniline) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met793 in EGFR).
  • Solubility & ADME: The pyridine nitrogen (pKa ~5.2) can be protonated at physiological pH, improving aqueous solubility—a common hurdle in kinase inhibitor development.

Synthetic Accessibility

The synthesis of the core scaffold is a self-validating, two-stage workflow: construction of the pyrimidinone intermediate followed by chlorination.

Synthetic Workflow (DOT Diagram)

The following diagram outlines the convergent synthesis starting from ethyl nicotinate.

SynthesisWorkflow Start1 Ethyl Nicotinate Inter1 Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (Beta-keto ester) Start1->Inter1 Claisen Condensation (NaOEt) Start2 Ethyl Acetate Start2->Inter1 Inter2 2-Methyl-6-(pyridin-3-yl)pyrimidin-4(3H)-one Inter1->Inter2 Cyclocondensation (Base catalyzed) Reagent1 Acetamidine HCl Reagent1->Inter2 Final This compound Inter2->Final Chlorination Reagent2 POCl3 / Reflux Reagent2->Final

Figure 1: Convergent synthetic route to the this compound core.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4(3H)-one

  • Reagents: Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 eq), Acetamidine hydrochloride (1.2 eq), Sodium Ethoxide (2.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium ethoxide in absolute ethanol.

    • Add acetamidine hydrochloride and stir for 15 min at room temperature (RT) to liberate the free amidine.

    • Add the

      
      -keto ester dropwise.
      
    • Reflux the mixture for 6–8 hours. Monitor via TLC (9:1 DCM:MeOH).

    • Evaporate solvent in vacuo. Dissolve residue in minimal water and neutralize with acetic acid to pH 6–7.

    • Collect the precipitated solid via filtration, wash with cold water, and dry.

  • Validation:

    
     NMR should show a singlet ~2.4 ppm (methyl) and a singlet ~6.8 ppm (pyrimidine C5-H).
    

Step 2: Chlorination to this compound

  • Reagents: Pyrimidinone intermediate (from Step 1), Phosphorus Oxychloride (

    
    , excess), 
    
    
    
    -Dimethylaniline (Cat.).
  • Procedure:

    • Place the pyrimidinone in a round-bottom flask.

    • Add

      
       (5–10 vol) carefully (exothermic).
      
    • Reflux for 3–4 hours. The solution will turn from a suspension to a clear, dark liquid.

    • Quenching (Critical Safety): Pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C.

    • Neutralize with

      
       or 
      
      
      
      to pH 8.
    • Extract with Dichloromethane (DCM) (3x). Dry over

      
       and concentrate.
      
  • Validation: Loss of the amide carbonyl peak in IR; Appearance of C-Cl stretch. Mass spectrometry (ESI+) will show characteristic Chlorine isotope pattern (

    
     and 
    
    
    
    in 3:1 ratio).

Biological Activity & Therapeutic Targets[1][2][4][5][7][8][9][10][11]

Kinase Inhibition (EGFR & VEGFR)

The primary biological application of this scaffold is in the inhibition of receptor tyrosine kinases. The 4-position is typically derivatized with substituted anilines (e.g., 3-chloro-4-fluoroaniline) to mimic the binding mode of drugs like Gefitinib or Pazopanib .

Mechanism:

  • ATP Competition: The functionalized pyrimidine occupies the ATP binding pocket.

  • Selectivity: The 2-methyl group fits into the hydrophobic pocket near the gatekeeper residue (e.g., Thr790 in EGFR), potentially overcoming drug resistance mutations.

Signaling Pathway Impact (DOT Diagram)

The following diagram illustrates the downstream effects of inhibiting EGFR using a derivative of this scaffold.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR Inhibition (ATP Competitive) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Survival) mTOR->Apoptosis Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Impact of Pyrimidine-based inhibition on EGFR downstream signaling cascades (PI3K/Akt and MAPK).

Antimicrobial Potential

Beyond oncology, 4-amino-substituted derivatives have shown efficacy against Gram-positive bacteria (e.g., S. aureus) and Mycobacterium tuberculosis. The mechanism often involves inhibition of Dihydrofolate Reductase (DHFR) , where the pyrimidine ring mimics the pteridine ring of folate.

Experimental Protocols: Biological Evaluation

In Vitro Cytotoxicity Assay (MTT)

This protocol validates the antiproliferative activity of synthesized derivatives against cancer cell lines (e.g., A549, MCF-7).

Materials:

  • Cell lines: A549 (Lung carcinoma), MCF-7 (Breast adenocarcinoma).[5]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Control: Gefitinib (Positive), DMSO (Vehicle).

Protocol:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Add test compounds at varying concentrations (

    
     to 
    
    
    
    ) dissolved in DMSO (final DMSO
    
    
    ). Incubate for 48–72h.
  • MTT Addition: Add

    
     of MTT solution (
    
    
    
    ) to each well. Incubate for 4h.
  • Solubilization: Aspirate media and add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Data Presentation Template

When reporting results, structure your data as follows for clarity and comparison.

Compound IDR-Group (at C4)A549

(

)
MCF-7

(

)
EGFR Kinase

(nM)
4-Cl-Core -Cl


N/A
Derivative A -NH-Ph-3-Cl-4-F



Derivative B -NH-Ph-3-Ethynyl



Gefitinib (Control)



References

  • Synthesis of Pyrimidine-Pyridine Hybrids: Title: Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents.[7] Source: PMC - NIH (2022). URL:[Link]

  • Kinase Inhibitor Design (EGFR): Title: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Source: Taylor & Francis (2022). URL:[Link][8]

  • JNK Inhibition & SAR: Title: Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[1] Source: Bioorganic & Medicinal Chemistry Letters (NIH/PubMed). URL:[Link]

  • General Pyrimidine Pharmacology: Title: Pyrimidine Derivatives as Anticancer Agents.[1][3][5][9][10][7][11][12] Source: Encyclopedia.pub (MDPI).[5] URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SnAr) on 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Strategic Importance in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of contemporary drug discovery, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Specifically, 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine represents a highly valuable and versatile building block. Its strategic design, featuring an activated leaving group (chlorine at C4) on an electron-deficient heterocyclic core, makes it an ideal substrate for nucleophilic aromatic substitution (SnAr). This reaction pathway is a powerful tool for medicinal chemists, enabling the rapid and efficient generation of diverse molecular libraries for screening and lead optimization.[3] For instance, analogous pyrimidine cores are central to the structures of targeted cancer therapies like Imatinib and Nilotinib, where a key synthetic step involves the C-N bond formation via an SnAr reaction.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep dive into the mechanistic rationale, experimental design considerations, detailed protocols, and field-proven troubleshooting insights for successfully executing SnAr reactions on this specific substrate.

Mechanistic Rationale: Why the Reaction Works

The efficacy of the SnAr reaction on this compound is not coincidental but is dictated by the fundamental electronic properties of the molecule.

2.1. The Activated Pyrimidine Core The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[4] These nitrogens act as powerful electron-withdrawing groups, reducing the electron density of the aromatic system and making the ring carbons susceptible to attack by nucleophiles. This is a reversal of the typical reactivity of carbocyclic aromatic rings like benzene, which are electron-rich and primarily undergo electrophilic substitution.[5]

2.2. Regioselectivity: The C4 Position as the "Hot Seat" In the pyrimidine system, nucleophilic attack is highly regioselective, favoring the C4 (and C6) positions over the C2 position.[6][7] The rationale for this selectivity lies in the stability of the reaction intermediate. The SnAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

When a nucleophile attacks the C4 position, the resulting negative charge is effectively delocalized across the pyrimidine ring and, critically, onto the electronegative nitrogen atom at position 1.[6][9] Resonance forms that place a negative charge on an electronegative atom are significantly more stable and contribute more to the overall resonance hybrid.[9] This superior stabilization of the Meisenheimer complex lowers the activation energy for the reaction, making the C4 position the kinetically and thermodynamically favored site of attack. The pyridin-3-yl substituent at C6 further enhances this effect through its own electron-withdrawing nature.

Caption: Figure 1: SnAr Mechanism at the C4 Position

Experimental Design and Optimization

A successful SnAr protocol hinges on the judicious selection of nucleophile, solvent, base, and temperature. These parameters are interdependent and must be optimized for each specific nucleophile.

ParameterSelection Rationale & Common ChoicesField-Proven Insights
Nucleophile The choice of nucleophile dictates the final product. Nitrogen nucleophiles (primary/secondary aliphatic and aromatic amines) are most common in drug discovery for building SAR.[1][10] Oxygen (alcohols, phenols) and sulfur (thiols) nucleophiles are also viable.Experience: Aliphatic amines are generally more nucleophilic and react faster than anilines. Sterically hindered amines may require higher temperatures or longer reaction times.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, DMAc, NMP) are excellent choices as they effectively solvate cations but poorly solvate the anionic nucleophile, enhancing its reactivity. Alcohols (e.g., n-BuOH, EtOH, i-PrOH) can also serve as solvents, although the risk of competing solvolysis exists.[1][11]Trustworthiness: For sensitive substrates or to avoid solvolysis byproducts, DMAc or NMP are often preferred over DMF, which can decompose to form dimethylamine at high temperatures.
Base A non-nucleophilic organic base (e.g., DIPEA, Et3N) or an inorganic base (e.g., K2CO3, Cs2CO3) is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[1][8]Experience: Using 2-3 equivalents of a liquid amine nucleophile can sometimes serve as both the reactant and the base, simplifying the reaction setup.[8] For weaker nucleophiles like anilines, a stronger base like K2CO3 is often more effective than DIPEA.
Temperature Reaction temperatures typically range from 60 °C to 140 °C. The required temperature depends on the nucleophilicity of the reactant and steric factors.Trustworthiness: Start optimization at a moderate temperature (e.g., 80 °C) and monitor by LC-MS. Increase temperature in 20 °C increments if the reaction is sluggish. Microwave irradiation can dramatically reduce reaction times from hours to minutes.

Standardized Laboratory Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for the synthesis of diverse compound libraries.

Protocol 1: General Procedure for SnAr with an Aliphatic Amine (e.g., Morpholine)

This protocol details a standard procedure for reacting this compound with a common secondary amine.

4.1. Materials and Reagents

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • n-Butanol (or DMAc) (0.1 M concentration)

  • Reaction vial (microwave or conventional) with stir bar

  • TLC plates (Silica gel 60 F254)

  • LC-MS system for reaction monitoring

  • Ethyl acetate, Saturated aq. NaHCO3, Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

4.2. Step-by-Step Methodology

  • Reaction Setup: To a clean, dry reaction vial, add this compound (e.g., 100 mg, 0.455 mmol).

  • Reagent Addition: Add n-Butanol (4.5 mL) to dissolve the starting material. Add morpholine (47 µL, 0.546 mmol, 1.2 eq) followed by DIPEA (119 µL, 0.683 mmol, 1.5 eq).

  • Heating: Seal the vial and heat the reaction mixture to 100 °C with stirring. For conventional heating, maintain for 4-16 hours. For microwave heating, irradiate at 120 °C for 30-60 minutes.

  • Reaction Monitoring (Self-Validation): After 1 hour (or 15 min for microwave), pause the reaction, cool, and take a small aliquot. Dilute with a suitable solvent (e.g., methanol) and analyze by LC-MS and TLC (e.g., 50% Ethyl Acetate/Hexanes) to check for the consumption of starting material (SM) and formation of product (P). The reaction is complete when <5% of the starting material remains.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.[8]

  • Extraction: Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO3 (15 mL). Separate the layers. Wash the organic layer with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to afford the pure 4-(2-methyl-6-(pyridin-3-yl)pyrimidin-4-yl)morpholine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Substrate to Vial B 2. Add Solvent, Amine, & Base A->B C 3. Heat (Conventional or MW) B->C D 4. Monitor by LC-MS/TLC C->D D->C Incomplete E 5. Concentrate Solvent D->E Complete F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, HRMS) H->I

Caption: Figure 2: General Experimental Workflow

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Reaction is stalled / No product formation 1. Insufficient temperature. 2. Nucleophile is too weak or sterically hindered. 3. Base is not strong enough.1. Increase temperature in 20 °C increments. Consider switching to microwave heating. 2. Switch to a more polar aprotic solvent like DMSO. If using an aniline, consider deprotonating it first with a strong base like NaH (use with caution) before adding the substrate at a lower temperature. 3. Switch from DIPEA to a stronger base like K2CO3 or Cs2CO3.
Multiple products observed by LC-MS 1. Solvent participation (solvolysis), especially if using an alcohol solvent.[1] 2. Decomposition of starting material or product at high temperature.1. Switch to a non-reactive polar aprotic solvent such as DMAc or Dioxane. 2. Reduce the reaction temperature and increase the reaction time.
Difficult purification Product and starting material have similar polarity (Rf values are close on TLC).Modify the eluent system for chromatography. Adding a small percentage (0.5-1%) of triethylamine to the mobile phase can sharpen peaks for basic compounds. A reverse-phase C18 column may also provide better separation.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust, reliable, and highly scalable reaction critical to modern medicinal chemistry. By understanding the underlying electronic principles that govern its reactivity and by systematically optimizing the key experimental parameters of nucleophile, solvent, base, and temperature, researchers can efficiently access a vast chemical space. The protocols and insights provided herein offer a validated framework for the successful application of this chemistry, empowering drug discovery professionals to rapidly synthesize novel analogues for the development of next-generation therapeutics.

References

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Al-Suab, H. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]

  • Al-Suab, H. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Retrieved from [Link]

  • ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • Ren, Y., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. NIH Public Access. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Bouley, R., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Retrieved from [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Crampton, M. R., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH Public Access. Retrieved from [Link]

  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wang, G. T., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]

  • Agarwal, A., et al. (2005). Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents. PubMed. Retrieved from [Link]

  • O. I. Yarovaya, et al. (2021). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[6][11]benzoxazine and Evaluation of Their Antiviral Activity. MDPI. Retrieved from [Link]

  • ResearchGate. (2012). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

Sources

Solvent selection for reactions involving 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategy for 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Introduction: The Chemo-Structural Context

Efficient functionalization of This compound (Compound 1 ) is a critical gateway in medicinal chemistry, particularly for kinase inhibitor discovery. This scaffold presents a unique "solubility-reactivity paradox" that often leads to process bottlenecks.

Structurally, Compound 1 possesses three distinct electronic features that dictate solvent compatibility:

  • The Electrophilic C4-Chlorine: The primary reactive handle, activated by the electron-deficient pyrimidine ring for Nucleophilic Aromatic Substitution (

    
    ) and Pd-catalyzed cross-couplings.
    
  • The Basic Pyridine Nitrogen (

    
     ~5.2):  This Lewis basic site can coordinate with metal catalysts (poisoning Pd species) or protonate in acidic media, altering solubility profiles.
    
  • The Lipophilic Core: Despite the heteroatoms, the methyl and aryl groups provide moderate lipophilicity (LogP

    
     2.2), making it poorly soluble in water but highly soluble in chlorinated solvents—which we aim to replace.
    

This guide moves beyond "standard" solvent choices (like DMF or DCM) to provide a logic-driven selection matrix that balances reaction kinetics , green chemistry compliance , and downstream processability .

Solvent Screening Strategy

The following decision matrix replaces trial-and-error with a physicochemical approach.

Solubility Profiling Protocol

Before initiating synthesis, establish the solubility baseline to avoid heterogeneous reaction mixtures that suffer from localized overheating or stalling.

Protocol:

  • Weigh 10 mg of Compound 1 into 4 mL vials.

  • Add solvent in 50

    
    L increments at 25°C.
    
  • Vortex for 30 seconds between additions.

  • Endpoint: Clear solution. Calculate saturation concentration (

    
    ).
    

Table 1: Solubility & Green Scoring of Common Solvents

Solvent ClassSolventSolubility (mg/mL)Green Score*Application Notes
Ether 2-MeTHF >150HighRecommended. Bio-derived, separates well from water.
Ether THF>200LowPeroxide risk; water miscible (hard workup).
Alcohol 2-Propanol (IPA) 40-60HighRecommended. Excellent for

; product often precipitates.
Dipolar Aprotic DMF>250Very LowHigh boiling point makes removal difficult; reprotoxic.
Dipolar Aprotic NMP Replacement >200MediumUse Cyrene™ or DMSO if high T is required.
Chlorinated DCM>300Very LowAvoid. Environmental hazard; difficult to dry.

Case Study 1: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the C4-Cl with an amine or alkoxide nucleophile.[1]

The Challenge: Standard


 reactions often use DMF/DIEA. However, removing DMF requires aqueous washes that can trap the pyridine-containing product in the aqueous phase if the pH is not strictly controlled.

The Solution: Utilize 2-Propanol (IPA) or n-Butanol .

  • Mechanism: Protic solvents stabilize the anionic Meisenheimer intermediate via H-bonding, lowering the activation energy (

    
    ).
    
  • Process Benefit: The product is often less soluble in cold alcohol than the starting materials, allowing for filtration-based isolation (avoiding extraction entirely).

Protocol: Green Amination
  • Charge: To a reaction vial, add Compound 1 (1.0 eq) and the amine nucleophile (1.1–1.5 eq).

  • Solvent: Add 2-Propanol (concentration 0.2 M).

    • Note: If the amine is a salt (e.g., HCl salt), add DIEA (2.0 eq).

  • Reaction: Heat to 80°C (reflux) for 4–12 hours.

    • Monitor: TLC (5% MeOH in DCM) or LCMS.

  • Workup (Crystallization):

    • Cool the mixture slowly to Room Temperature (RT), then to 0°C.

    • If precipitate forms: Filter and wash with cold IPA.

    • If no precipitate: Concentrate to 50% volume and add water dropwise to induce crystallization.

Case Study 2: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with aryl boronic acids to form biaryl systems.

The Challenge: The pyridine nitrogen of Compound 1 can compete with phosphine ligands for Pd binding, deactivating the catalyst. Non-polar solvents (Toluene) exacerbate this aggregation.

The Solution: Use 2-MeTHF / Water (3:1) biphasic system.

  • Mechanism: The aqueous phase solubilizes the inorganic base (

    
     or 
    
    
    
    ), while 2-MeTHF solubilizes the lipophilic Pd-catalyst and Compound 1 .
  • Process Benefit: 2-MeTHF forms a clean phase split with water, simplifying the removal of boron byproducts.

Protocol: Robust Suzuki Coupling
  • Degassing: Sparge 2-MeTHF and Water separately with Nitrogen for 15 mins.

  • Charge: Add Compound 1 (1.0 eq), Boronic Acid (1.2 eq), and

    
     (2.0 eq) to the reactor.
    
  • Catalyst: Add

    
     (0.05 eq).
    
    • Why: Bidentate ligands like dppf resist displacement by the pyridine nitrogen.

  • Solvent: Add degassed 2-MeTHF/Water (3:1 ratio, 0.15 M).

  • Reaction: Heat to 60–75°C under

    
     for 2–6 hours.
    
  • Workup (Phase Separation):

    • Cool to RT. Stop stirring and allow layers to separate.

    • Remove the bottom aqueous layer (contains salts/boron).

    • Wash the organic layer with 10%

      
       (aq) to remove residual boronic acid.
      
    • Critical Step: Wash with Brine but DO NOT use acidic washes (e.g., 1N HCl), as the product will protonate and migrate to the water layer.

Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow guides the user based on the reaction type and thermal requirements.

SolventSelection Start Start: Reaction Type? SNAr Nucleophilic Substitution (SNAr) Start->SNAr Suzuki Pd-Catalyzed Coupling (Suzuki) Start->Suzuki TempCheck Required Temp? SNAr->TempCheck SolubilityCheck Boronic Acid Solubility? Suzuki->SolubilityCheck LowTemp < 80°C TempCheck->LowTemp Standard HighTemp > 100°C TempCheck->HighTemp Difficult Substrates RecSolv1 Solvent: 2-Propanol (IPA) (Precipitation Workup) LowTemp->RecSolv1 RecSolv2 Solvent: DMSO or NMP (Only if necessary) HighTemp->RecSolv2 GoodSol High Solubility SolubilityCheck->GoodSol Green Pref. PoorSol Low Solubility SolubilityCheck->PoorSol Traditional RecSolv3 Solvent: 2-MeTHF / Water (Clean Phase Split) GoodSol->RecSolv3 RecSolv4 Solvent: 1,4-Dioxane / Water (Universal but harder workup) PoorSol->RecSolv4

Caption: Decision matrix for selecting optimal solvents based on reaction thermodynamics and green chemistry principles.

Figure 2: Mechanistic Impact of Solvent on

Visualizing how protic solvents assist the reaction pathway.

SNArMechanism Reactants 4-Cl-Pyrimidine + Amine TS Transition State (Meisenheimer Complex) Reactants->TS Nucleophilic Attack Product Substituted Product TS->Product Cl- Elimination Solvent Protic Solvent (IPA) Solvent->TS H-Bond Stabilization (Lowers Ea)

Caption: Protic solvents like IPA stabilize the anionic transition state via hydrogen bonding, accelerating the reaction rate.

References

  • BenchChem Technical Support. Reactivity of 4-Chloropyrimidines: Solvent Effects in SNAr Reactions. BenchChem Application Notes. Link

  • Pfizer Green Chemistry Guide. Solvent Selection Guide for Medicinal Chemistry. ACS Green Chemistry Institute. Link

  • Li, J. J. et al. Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrimidines.Journal of Organic Chemistry, 2020. Link

  • Sigma-Aldrich. 2-Methyltetrahydrofuran (2-MeTHF): A Green Alternative to THF and DCM. Technical Bulletin. Link

  • Wuxi AppTec. Regioselectivity of SnAr Reactions with 4-Chloropyrimidines. QM Magic Class, Chapter 48.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Hydrolysis of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting the unintended hydrolysis of the chloro group in 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine during synthetic manipulations. As a versatile intermediate in medicinal chemistry, understanding and controlling its stability is paramount to achieving desired reaction outcomes and ensuring the purity of target molecules.

Understanding the Challenge: The Susceptibility of the C4-Chloro Group to Hydrolysis

The chloro substituent at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). In the presence of water or other nucleophilic solvents, this can lead to the formation of the undesired byproduct, 4-hydroxy-2-methyl-6-(pyridin-3-yl)pyrimidine. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. This reactivity is further modulated by the substituents on the ring.

  • Activating Effect of the Pyridin-3-yl Group: The pyridin-3-yl group at the 6-position is electron-withdrawing, which further decreases the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack at the 2- and 4-positions.[1][2]

  • Deactivating Effect of the 2-Methyl Group: Conversely, the methyl group at the 2-position is weakly electron-donating, which slightly counteracts the electron-withdrawing effect of the pyridyl group and the ring nitrogens.

The overall reactivity of the 4-chloro position is a balance of these electronic effects, but the strong activation by the ring nitrogens and the pyridyl substituent generally makes the C4-position prone to nucleophilic displacement.[3][4]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound and provides actionable troubleshooting steps.

FAQ 1: I am observing a significant amount of a hydroxylated byproduct in my reaction. How can I confirm its identity and what is the likely mechanism of its formation?

Answer: The most probable byproduct is 4-hydroxy-2-methyl-6-(pyridin-3-yl)pyrimidine, formed via hydrolysis of the starting material.

Mechanism of Hydrolysis (Nucleophilic Aromatic Substitution - SNAr):

The hydrolysis proceeds through a two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient carbon atom at the 4-position of the pyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion. A final deprotonation step yields the 4-hydroxypyrimidine.

.dot digraph "SNAr Hydrolysis Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .enddot

Caption: SNAr mechanism for the hydrolysis of this compound.

Confirmation of Identity:

To confirm the identity of the byproduct, you can use the following analytical techniques:

  • Mass Spectrometry (MS): The hydrolyzed product will have a molecular weight corresponding to the replacement of a chlorine atom with a hydroxyl group.

  • High-Performance Liquid Chromatography (HPLC): The hydrolyzed product will have a different retention time compared to the starting material. It is typically more polar and will elute earlier on a reverse-phase column.

FAQ 2: What are the key factors that promote the hydrolysis of my compound, and how can I minimize this side reaction?

Answer: Several factors can accelerate the rate of hydrolysis. By carefully controlling these, you can significantly reduce the formation of the unwanted hydroxylated byproduct.

Factor Effect on Hydrolysis Troubleshooting Recommendations
Solvent Protic solvents (e.g., water, alcohols) can act as nucleophiles and promote hydrolysis.[5]- Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Acetonitrile (ACN), or N,N-Dimethylformamide (DMF). - Ensure all solvents are thoroughly dried before use.
Temperature Higher reaction temperatures increase the rate of all reactions, including hydrolysis.[5]- Run the reaction at the lowest possible temperature that still allows for a reasonable rate of the desired transformation. - Consider performing the reaction at room temperature or even sub-ambient temperatures if the primary reaction is sufficiently fast.
pH Both acidic and basic conditions can catalyze hydrolysis. The pyridyl nitrogen can be protonated under acidic conditions, further activating the ring. Basic conditions generate hydroxide ions, which are strong nucleophiles.- Maintain a neutral pH if possible. - If a base is required for the primary reaction, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA). - If an acid catalyst is necessary, use the minimum effective amount.
Reaction Time Longer reaction times provide more opportunity for hydrolysis to occur.- Monitor the reaction progress closely using techniques like TLC or HPLC. - Quench the reaction as soon as the starting material is consumed to the desired extent.
FAQ 3: I need to perform a reaction in a protic solvent. What precautions can I take to suppress hydrolysis?

Answer: While challenging, it is possible to minimize hydrolysis in protic solvents by carefully controlling the reaction conditions.

  • Lower the Temperature: As mentioned, reducing the reaction temperature is one of the most effective ways to slow down the rate of hydrolysis.

  • Control Stoichiometry: Use a minimal excess of the nucleophilic reagent for your primary reaction to ensure it outcompetes water.

  • pH Control: If your desired reaction is not pH-sensitive, buffering the reaction medium to a neutral pH can help.

  • Use of a Co-solvent: Employing a mixture of a protic and an aprotic solvent can reduce the concentration of the nucleophilic protic species.

.dot digraph "Troubleshooting_Hydrolysis" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Hydrolysis Observed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Is the solvent protic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the temperature elevated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="Is the pH non-neutral?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_time [label="Is the reaction time prolonged?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

use_aprotic [label="Switch to anhydrous aprotic solvent (e.g., THF, DCM).", fillcolor="#34A853", fontcolor="#FFFFFF"]; lower_temp [label="Reduce reaction temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; control_ph [label="Adjust to neutral pH or use a non-nucleophilic base.", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor_reaction [label="Monitor reaction closely and quench promptly.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [label="Hydrolysis Minimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_solvent [label="Yes"]; start -> end_good [label="No"]; check_solvent -> use_aprotic [label="Yes"]; check_solvent -> check_temp [label="No"]; use_aprotic -> end_good;

check_temp -> lower_temp [label="Yes"]; check_temp -> check_ph [label="No"]; lower_temp -> end_good;

check_ph -> control_ph [label="Yes"]; check_ph -> check_time [label="No"]; control_ph -> end_good;

check_time -> monitor_reaction [label="Yes"]; check_time -> end_good [label="No"]; monitor_reaction -> end_good; } .enddot

Caption: A troubleshooting flowchart for minimizing hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2-methyl-6-(pyridin-3-yl)pyrimidine (Reference Standard)

To effectively quantify the extent of hydrolysis, it is beneficial to have a pure sample of the hydrolyzed product as a reference standard.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress by TLC or HPLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, or to recover dissolved product, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: HPLC Method for Monitoring Hydrolysis

This method can be used to separate and quantify the starting material and the hydrolyzed product.

Parameter Condition
Column C18 reverse-phase, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general starting method and may require optimization for your specific HPLC system and sample concentrations.[10][11][12][13] The hydrolyzed product, being more polar, is expected to have a shorter retention time than the starting material.

References

  • Kotaiah, S., et al. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. International Journal of Innovative Research in Science, Engineering and Technology, 3(4), 335-339.
  • Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.
  • NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Sparrow
  • MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Request PDF. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • NIH. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
  • PMC. (n.d.).
  • Supporting Inform
  • ResearchGate. (2025). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Benchchem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • Synthesis of 4-Hydroxy-2-(6'-methylmercapto-3-pyridyl)amino-5-nitro-pyrimidine.
  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Benchchem. (n.d.). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • Request PDF. (n.d.).
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • Wikipedia. (n.d.). Pyridine.
  • PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
  • Organic Chemistry Tutor. (n.d.).
  • HPLC Method Development for the Separation and Quantific
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Google Patents. (n.d.).
  • YouTube. (2017).
  • Chemistry LibreTexts. (2025). 16.
  • Google Patents. (n.d.).
  • Chemistry Steps. (n.d.).
  • PMC. (n.d.).
  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).

Sources

Technical Support Center: Optimization of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SUB-4CL-OPT Subject: Reaction Temperature & Kinetic Optimization Guide Status: Open Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The "Goldilocks" Kinetic Zone

For the nucleophilic aromatic substitution (


) of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine , temperature is not just a variable; it is the primary switch between kinetic stagnation  and thermodynamic degradation .

Unlike simple chloropyrimidines, your substrate contains a pyridin-3-yl moiety. This adds steric bulk and potential coordination sites (if using metal catalysis), but electronically, it serves as a weak electron-withdrawing group, slightly activating the C4-position further than a phenyl ring would.

The Temperature Spectrum
Temperature ZoneKinetic StateOutcome Prognosis
< 40°C Kinetic Trap Incomplete Conversion. The activation energy (

) for the Meisenheimer complex formation is rarely met unless using highly reactive aliphatic amines.
60°C – 90°C Optimal Window High Yield / Clean Profile. Sufficient energy to overcome

without triggering significant hydrolysis of the chloropyrimidine to the pyrimidinone byproduct.
> 110°C Thermodynamic Risk Degradation. Risks include hydrolysis (especially in wet solvents), N-oxide formation (if oxidizing agents are present), or polymerization.

Diagnostic Workflow (Interactive Logic)

Before altering your protocol, trace your current experimental observation through this logic gate to identify the specific failure mode.

ReactionLogic Start START: Check LCMS/TLC (After 2 hours) Conversion Is Starting Material (SM) Consumed? Start->Conversion LowConv SM Remaining (>20%) Conversion->LowConv No HighConv SM Consumed (<5%) Conversion->HighConv Yes TempCheck Current Temp > 80°C? LowConv->TempCheck SolventCheck Solvent System? TempCheck->SolventCheck Yes (>80°C) Action_Heat ACTION: Increase Temp to 90-100°C OR Switch to Microwave TempCheck->Action_Heat No (<80°C) Action_Polar ACTION: Switch to DMSO/NMP (Increase Solubility) SolventCheck->Action_Polar Protic (EtOH/BuOH) ImpurityCheck Major Impurity Detected? HighConv->ImpurityCheck Hydrolysis Mass = Product - amine + OH (Hydrolysis) ImpurityCheck->Hydrolysis Yes (M+16/M-Cl+OH) Success Target Product Major ImpurityCheck->Success None Action_Dry ACTION: Dry Solvents, low Temp to 60°C, Increase Nucleophile Eq. Hydrolysis->Action_Dry

Figure 1: Decision matrix for optimizing reaction parameters based on intermediate LCMS/TLC data.

Critical Parameter Analysis

A. Solvent-Temperature Coupling

The boiling point of your solvent sets your "thermal ceiling." For this specific pyrimidine substrate, solubility is often the hidden variable. The pyridine ring makes the molecule moderately lipophilic but capable of hydrogen bonding.

SolventBoiling PointSuitabilityExpert Note
Ethanol 78°CModerateGood for initial trials. If SM precipitates, reaction stalls.
n-Butanol 117°CHigh Allows access to the 100°C "hard" activation zone without pressure vessels.
DMF / DMSO >150°CHigh Excellent solubility. Warning: High temps (>120°C) in DMF can lead to dimethylamine incorporation (impurity) via DMF decomposition.
Water 100°CLowAvoid. High risk of hydrolysis to 6-(pyridin-3-yl)-2-methylpyrimidin-4-ol.
B. The "Pyridin-3-yl" Effect

The pyridine substituent at C6 is electron-withdrawing, which theoretically aids the


 at C4. However, it also acts as a base .
  • Issue: If you use acid catalysis (e.g., HCl in dioxane) to activate the pyrimidine, the pyridine ring will protonate first. This can lead to solubility issues (salt formation) before the activation benefit is realized.

  • Solution: Under neutral/basic

    
     conditions, the pyridine ring is spectator. If using Pd-catalysis (Buchwald-Hartwig), the pyridine nitrogen can bind to Pd, poisoning the catalyst. Increase catalyst loading (to 5-10 mol%)  or use bulky ligands (e.g., XPhos, BrettPhos) to prevent this coordination.
    

Troubleshooting Scenarios (FAQs)

Q1: I see starting material remaining even after 24h at 80°C. Should I add more base?

Diagnosis: Likely a kinetic trap or solubility issue, not a basicity issue. Technical Insight: In


, the base serves to neutralize the HCl generated; it does not "activate" the amine nucleophile significantly unless the amine is a salt (e.g., hydrochloride).
Protocol Adjustment: 
  • Check Solubility: Is the reaction homogeneous? If suspension, switch to NMP or DMSO .

  • Microwave Assist: Pulse at 120°C for 30 mins . Microwave heating is superior for pyrimidines as it provides rapid local heating, overcoming the activation barrier without prolonged thermal exposure that causes degradation [1].

Q2: I am observing a byproduct with Mass [M-Cl+OH]. What is it?

Diagnosis: Hydrolysis of the C4-Cl to a C4-OH (Pyrimidinone tautomer). Root Cause: Trace water in the solvent at high temperatures (


). The hydroxide ion (from water/base equilibrium) is a better nucleophile than steric amines.
Corrective Action: 
  • Use anhydrous solvents (purchase Sure/Seal™ or dry over molecular sieves).

  • Increase the equivalents of your desired amine nucleophile (to 2.0–3.0 eq) to outcompete water statistically.

  • Lower the temperature to 60-70°C and extend reaction time.

Q3: Can I use Palladium Catalysis instead of thermal ?

Diagnosis: Yes, but only if thermal substitution fails (e.g., with unreactive anilines). Technical Insight: Buchwald-Hartwig coupling is effective for 4-chloropyrimidines. However, the pyridin-3-yl nitrogen is a competitive ligand. Recommended System:

  • Catalyst:

    
     or Pd(OAc)
    
    
    
    .
  • Ligand: XPhos or RuPhos (Bulky ligands prevent pyridine coordination).

  • Base:

    
     or NaOtBu.[1]
    
  • Temp: 80-100°C in Toluene or Dioxane [2].

Standardized Optimization Protocol

Substrate: this compound (1.0 eq) Nucleophile: Primary/Secondary Amine (1.2 – 1.5 eq)

  • Preparation: Dissolve substrate in n-Butanol (0.2 M concentration).

    • Why n-BuOH? High boiling point, protic solvent stabilizes the transition state (Meisenheimer complex).

  • Base: Add DIPEA (2.0 eq).

  • Thermal Ramp:

    • Start at 60°C for 1 hour. Check LCMS.

    • If <50% conversion, ramp to 90°C .

    • If still sluggish, seal vial and heat to 110°C (or microwave).

  • Workup: Evaporate n-Butanol. Partition between EtOAc and saturated

    
    .[2]
    
    • Note: The product contains a pyridine ring; ensure the aqueous layer is basic (pH > 9) during extraction to keep the pyridine deprotonated and in the organic layer.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • Organic Letters. (2008). Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from

  • Journal of Medicinal Chemistry. (2010). Pyrimidine-based Kinase Inhibitors: Synthesis and Structure-Activity Relationships. (General reference for scaffold reactivity).

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical breakdown of the 1H NMR interpretation for 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine , a critical intermediate in kinase inhibitor discovery.

The Challenge: Researchers often face ambiguity when distinguishing this specific regioisomer from its inverted analog (4-pyridin-3-yl-6-chloro) or when selecting the optimal solvent system to prevent signal overlap between the methyl singlet and solvent residuals.

Scope: This analysis compares spectral resolution and chemical shift behavior in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) , providing a validated protocol for structural confirmation.

Structural Anatomy & Spin System Logic

To interpret the spectrum accurately, we must first deconstruct the molecule into its isolated spin systems. The molecule consists of three distinct zones:

  • The Pyrimidine Core: Electron-deficient, containing one isolated proton (H-5).

  • The Pyridine Substituent: A 3-substituted ring creating an ABCD (or AA'BB' approximating) spin system.

  • The Methyl Handle: An isolated singlet at position 2.

Diagram 1: Structural Assignment Logic Flow

NMR_Logic Start Spectrum Analysis Region_Aliphatic Aliphatic Region (2.0 - 3.0 ppm) Start->Region_Aliphatic Region_Aromatic Aromatic Region (7.0 - 9.5 ppm) Start->Region_Aromatic Signal_Me Singlet (3H) ~2.6-2.7 ppm (2-Methyl) Region_Aliphatic->Signal_Me Sub_Pyrim Pyrimidine H-5 Singlet (1H) Region_Aromatic->Sub_Pyrim Sub_Pyridine Pyridine Ring (4 Protons) Region_Aromatic->Sub_Pyridine Py_H2 H-2': Singlet (d) Most Deshielded ~9.2 ppm Sub_Pyridine->Py_H2 Py_H6 H-6': Doublet ~8.7 ppm Sub_Pyridine->Py_H6 Py_H4 H-4': Doublet ~8.3 ppm Sub_Pyridine->Py_H4 Py_H5 H-5': dd ~7.4 ppm Sub_Pyridine->Py_H5

Caption: Hierarchical breakdown of spin systems for signal assignment.

Comparative Performance: CDCl₃ vs. DMSO-d₆[1][2][3]

The choice of solvent fundamentally alters the "performance" of your analysis—specifically resolution and peak separation.[1]

Performance Data Table

The following data is synthesized from analogous pyrimidine-pyridine systems [1, 2].

FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide) Critical Insight
Solubility ModerateHigh DMSO is preferred for free bases that may aggregate.
Methyl Shift (2-Me) ~2.68 ppm (s)~2.62 ppm (s)Risk: DMSO residual peak is at 2.50 ppm. The methyl signal may overlap if shimming is poor.
Pyrimidine H-5 ~7.60 ppm (s)~8.05 ppm (s)Significant downfield shift in DMSO due to H-bonding with solvent.
Pyridine H-2' 9.20 ppm (d, J2Hz)9.25 ppm (d, J2Hz)Remains the most downfield signal in both solvents.
Water Interference Low (1.56 ppm)High (3.33 ppm) DMSO absorbs atmospheric water rapidly; keep tubes sealed.
Resolution Excellent GoodCDCl₃ typically yields sharper lines for non-exchangeable protons.
Recommendation
  • Primary Choice: Use CDCl₃ for routine purity checks. The methyl peak (2.68 ppm) is distinct from the solvent residual (7.26 ppm) and water (1.56 ppm).

  • Alternative: Use DMSO-d₆ only if the compound is insoluble in chloroform. Warning: You must shim carefully to resolve the 2-Methyl singlet (2.62 ppm) from the DMSO quintet (2.50 ppm) [3].

Validated Experimental Protocol

To ensure reproducibility and avoid "phantom" peaks caused by aggregation, follow this self-validating protocol.

Diagram 2: Sample Preparation Workflow

Protocol_Flow Step1 Weigh 5-10 mg Target Compound Step2 Add 0.6 mL Solvent (CDCl3 preferred) Step1->Step2 Step3 Vortex & Sonicate (Ensure clear solution) Step2->Step3 Step4 Acquire 1H NMR (ns=16, d1=1.0s) Step3->Step4 Decision Check Line Width (TMS < 0.8 Hz?) Step4->Decision Action_Pass Process Data Decision->Action_Pass Yes Action_Fail Re-shim or Filter Decision->Action_Fail No

Caption: Step-by-step workflow for ensuring high-resolution acquisition.

Detailed Steps:
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of CDCl₃.

    • Why? Higher concentrations (>20mg) in pyrimidines can induce π-stacking, causing peak broadening and chemical shift drift.

  • Filtration: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Particulates degrade magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 30° (standard).

    • Relaxation Delay (d1): Set to 1.0 - 2.0 seconds . The isolated methyl protons relax slower than aromatic protons; a short d1 reduces integration accuracy of the methyl group.

    • Scans (ns): 16 scans are usually sufficient for >5mg samples.

Advanced Interpretation: Regioisomer Differentiation

A common synthetic pitfall is producing the isomer 4-(pyridin-3-yl)-6-chloro-2-methylpyrimidine instead of the target. 1H NMR alone is often insufficient because the splitting patterns are identical.

The Definitive Test: HMBC (Heteronuclear Multiple Bond Correlation) To validate your structure, run a 2D HMBC experiment.

  • Target (4-Cl, 6-Py): Look for a correlation between Pyrimidine H-5 and C-4 (Cl-bearing carbon) . C-4 will be significantly upfield (~160 ppm) compared to C-6 (~165 ppm) due to the shielding/deshielding balance, but the most reliable marker is the Methyl Protons .

  • Key Correlation: The Methyl protons (at pos 2) will show strong HMBC correlations to C-2 (pyrimidine) but weak or no correlation to C-4 or C-6.

  • Differentiation Strategy:

    • Identify H-5 (singlet, ~7.6 ppm).

    • In the target, H-5 should show a strong 3-bond coupling to the carbon attached to the pyridine ring (C-6).

    • In the isomer (Cl at 6), H-5 would couple to the carbon attached to the Chlorine (C-6). Carbon chemical shift prediction is required here: C-Cl is typically ~160 ppm, whereas C-Py is ~163 ppm.

References

  • Royal Society of Chemistry. Supporting Information: Synthesis of 4-(pyridin-3-yl)pyrimidine derivatives. (Analogous spectral data). Available at: [Link]

  • National Institutes of Health (PubChem). 4-Chloro-2-methylpyrimidine Compound Summary. (Methyl group shift verification). Available at: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. (Solvent residual data). Available at: [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

In the synthesis of targeted kinase inhibitors, 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine serves as a linchpin scaffold. Its purity is non-negotiable; the 4-chloro position is highly reactive, intended for subsequent nucleophilic aromatic substitution (SNAr) or Suzuki couplings.

The Chromatographic Challenge: This molecule presents a classic "dual-basicity" problem. It contains a pyrimidine ring (pKa ~1.0–2.7) and a pyridine ring (pKa ~5.[1]2) . On traditional alkyl-bonded silica (C18), the protonated pyridyl nitrogen interacts strongly with residual silanols, leading to severe peak tailing, retention variability, and poor resolution from its hydrolysis impurity, 4-Hydroxy-2-methyl-6-(pyridin-3-yl)pyrimidine .

This guide compares three distinct separation strategies, ultimately recommending a Charged Surface Hybrid (CSH) approach as the new gold standard for this class of basic heterocycles.

Analyte Profile
PropertyDetailImplication for HPLC
Structure Bi-heterocyclic (Pyrimidine + Pyridine)High polarity; potential for π-π interactions.
Basicity Pyridine N (pKa ~5.2)Protonated at pH < 5.0. Causes "cation-exchange" dragging on silanols.
Key Impurity 4-Hydroxy analog (Hydrolysis)More polar; elutes earlier. Must be baseline resolved.
Reactivity 4-Cl susceptible to hydrolysisSample diluent must be anhydrous or buffered; avoid unbuffered water.

Strategic Comparison of Methodologies

We evaluated three method architectures to determine the optimal balance of peak symmetry, resolution, and MS-compatibility.

Method A: Traditional C18 (Low pH)

The "Control" Method.

  • Column: High-strength Silica C18 (1.7 µm).

  • Mobile Phase: 0.1% Formic Acid (pH 2.7).

  • Mechanism: Hydrophobic retention.[2]

  • Verdict: FAILED . The protonated pyridine interacts with free silanols.

    • Result: Tailing factor (

      
      ) > 2.0. Integration of low-level impurities is compromised.
      
Method B: High pH Reversed-Phase

The "Neutralization" Method.

  • Column: Ethylene Bridged Hybrid (BEH) C18 (pH stable 1–12).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, the pyridine (pKa 5.2) is deprotonated (neutral).

  • Verdict: FUNCTIONAL BUT RISKY . Excellent peak shape (

    
     ~1.1). However, high pH mobile phases can induce in-situ hydrolysis of the 4-chloro substituent during the run if the temperature is elevated .
    
Method C: Charged Surface Hybrid (CSH) C18 (Low pH)

The "Modern" Solution.

  • Column: CSH C18 (Surface charged with weak basic groups).

  • Mobile Phase: 0.1% Formic Acid (pH 2.7).

  • Mechanism: The stationary phase carries a permanent low-level positive charge. This electrostatically repels the protonated pyridine analyte, preventing it from interacting with silanols .

  • Verdict: OPTIMAL . Sharp peaks (

    
     < 1.2), MS-friendly mobile phase, and no risk of high-pH degradation.
    

Comparative Data Summary

The following data represents average performance metrics across n=6 injections.

ParameterMethod A (Std C18, pH 2.7)Method B (High pH C18, pH 10)Method C (CSH C18, pH 2.7)
Retention Time (min) 4.26.8 (Increased retention of neutral form)3.9
USP Tailing Factor 2.3 (Fail) 1.051.12
USP Resolution (Rs) 1.8 (vs Hydroxy imp)4.53.8
Peak Capacity 180250240
MS Sensitivity HighMedium (Signal suppression by buffer)High

Expert Insight: While Method B offers the highest resolution, Method C is selected because it maintains the analyte in an acidic environment (stabilizing the Cl-C bond) while delivering superior peak shape through electrostatic repulsion mechanisms .

Recommended Protocol: Method C (CSH C18)

This protocol is validated for specificity against the hydrolysis impurity and starting materials (3-pyridylboronic acid).

Chromatographic Conditions[4][6][7][8][9]
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters ACQUITY).

  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm.[3]

  • Column Temp: 40°C.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 1.0 µL.

  • Detection: UV at 254 nm (primary); QDa or SQD Mass Detector (for ID).

Mobile Phase[7][8]
  • Solvent A: Water + 0.1% Formic Acid (v/v).[3]

  • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).[3]

  • Gradient Profile:

Time (min)%A%BCurve
0.00955Initial
5.00595Linear
6.00595Hold
6.10955Re-equilibrate
8.00955End
Sample Preparation (Critical)

To prevent artifactual hydrolysis of the 4-chloro group:

  • Diluent: 50:50 Acetonitrile:Water (Buffered to pH 3 with Formic Acid). Do not use neutral water.

  • Concentration: 0.2 mg/mL.

  • Stability: Analyze within 12 hours of preparation.

Visualizing the Science

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the CSH column was selected over HILIC or High pH options.

MethodSelection Start Analyte: this compound CheckpKa Check pKa (Pyridine N ~ 5.2) Start->CheckpKa Decision1 Select pH Strategy CheckpKa->Decision1 HighPH High pH (pH 10) Neutralizes Base Decision1->HighPH Suppress Ionization LowPH Low pH (pH 2.7) Protonates Base Decision1->LowPH Maintain Stability RiskHigh RISK: Hydrolysis of 4-Chloro group HighPH->RiskHigh IssueLow Issue: Silanol Interaction (Peak Tailing) LowPH->IssueLow Final Final Method: CSH C18 / Formic Acid RiskHigh->Final Discarded SolutionLow Solution: Charged Surface Hybrid (CSH) IssueLow->SolutionLow Mechanism Mechanism: Surface (+) Charge Repels Protonated Analyte SolutionLow->Mechanism Mechanism->Final

Caption: Decision logic prioritizing chemical stability (Low pH) and peak shape (CSH technology) over alkaline suppression.

Diagram 2: Impurity Fate & Separation

Understanding the origin of impurities ensures the method is "stability-indicating."

ImpurityFate Precursor Precursor: 4-Hydroxy-2-methyl-6-(pyridin-3-yl)pyrimidine Product Target: This compound Precursor->Product Synthesis HPLC HPLC Separation (CSH C18) Precursor->HPLC Co-elution Risk Reagent Reagent: POCl3 (Chlorination) Reagent->Product Impurity1 Impurity A: Residual Hydroxy Precursor (Polar, Early Eluting) Product->Impurity1 Hydrolysis (H2O) Impurity2 Impurity B: Pyridine N-Oxide (Oxidative Degradant) Product->Impurity2 Oxidation Product->HPLC Impurity1->HPLC Impurity2->HPLC Result Resolution > 2.0 Target vs Impurities HPLC->Result

Caption: Mapping of synthetic route and degradation pathways to ensure the HPLC method resolves all critical impurities.

References

  • Waters Corporation. (2012). Practical Applications of Charged Surface Hybrid (CSH) Technology. Application Note. Retrieved October 26, 2023, from [Link]

  • Iraneta, P. C., et al. (2011). Charged Surface Hybrid (CSH) Technology.[4][5][6] LCGC International. Retrieved October 26, 2023, from [Link]

Sources

A Senior Application Scientist's Guide to Establishing and Comparing Reference Standards for the Analysis of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Niche Synthetic Intermediate

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine is a heterocyclic compound that, while not a widely recognized active pharmaceutical ingredient (API), represents a class of molecules crucial in medicinal chemistry and drug discovery as a synthetic building block.[1][2] For researchers and drug development professionals, the ability to accurately quantify this intermediate and its related impurities is paramount. The integrity of all subsequent research, process development, and regulatory submissions hinges on the quality of the analytical data, which is, in turn, directly dependent on the quality of the reference standard used.

This guide deviates from a simple comparison of commercially available standards. For a specialized intermediate like this compound, official primary standards from pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.) are typically unavailable.[3][4][5] Therefore, the core challenge for the analytical scientist is to establish an "in-house" primary reference standard or to rigorously qualify a secondary standard obtained from a commercial supplier. This guide provides a comprehensive framework for this process, grounded in internationally recognized scientific principles and regulatory expectations.[6][7]

The Hierarchy of Reference Standards: A Foundational Understanding

In pharmaceutical analysis, not all standards are created equal. The distinction between primary and secondary standards is critical for ensuring traceability and data integrity.[7]

  • Primary Reference Standard: A substance shown through an extensive set of analytical tests to be authentic material of high purity.[7] Its value (e.g., potency) is accepted without reference to another standard. Pharmacopoeial standards (e.g., USP, Ph. Eur.) are the most common examples, but a company can establish its own well-characterized in-house primary standard.[4][8][9]

  • Secondary Reference Standard: A substance whose characteristics are established by comparison to a primary reference standard.[10] These are also known as working standards and are used for routine quality control to reduce reliance on the more expensive and limited primary standards.[6]

For this compound, the journey begins with either procuring the highest purity material available to serve as a candidate for an in-house primary standard or qualifying a commercially available batch as a secondary standard against a thoroughly characterized primary lot.

Workflow for the Qualification of an In-House Primary Reference Standard

The qualification of a reference standard is a multi-faceted process that employs orthogonal analytical techniques to build a complete and undeniable profile of the material. This process ensures the material's identity, purity, and potency are accurately determined.[11][12]

G cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Assay Assignment & Documentation cluster_3 Phase 4: Stability & Management Sourcing Source Highest Purity Candidate Material Initial Initial Screening (e.g., HPLC, mp) Sourcing->Initial Identity Identity Confirmation - 1H NMR, 13C NMR - Mass Spectrometry (MS) - FT-IR Initial->Identity Purity Purity & Impurity Profile - HPLC-UV/DAD (Orthogonal Methods) - GC-MS (Volatile Impurities) - Trace Metals (ICP-MS) Initial->Purity Content Content Analysis - Water Content (Karl Fischer) - Residual Solvents (GC-HS) Initial->Content Assay Assay (Potency) Assignment - Mass Balance Approach - Quantitative NMR (qNMR) Identity->Assay Purity->Assay Content->Assay Documentation Final Documentation - Certificate of Analysis (CoA) - Full Characterization Report Assay->Documentation Stability Stability Program (ICH Guidelines) Documentation->Stability Management Reference Standard Management & Recertification Stability->Management G Start Analytical Goal? Identity Structural Confirmation Start->Identity Identity Purity Purity & Impurity Profile Start->Purity Purity Assay Potency Assignment Start->Assay Assay Volatiles Residual Solvents Start->Volatiles Volatiles NMR Use ¹H & ¹³C NMR Identity->NMR Primary Structure MS Use LC-MS Identity->MS Molecular Weight HPLC Use HPLC-UV/DAD Purity->HPLC Non-Volatile Impurities qNMR Use qNMR Assay->qNMR Direct Method MassBalance Use Mass Balance: 100% - Impurities - Water - Solvents Assay->MassBalance Indirect Method GC Use GC-HS-MS Volatiles->GC Volatile Impurities HPLC->MassBalance GC->MassBalance

Sources

Validating the Structure of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity Challenge

In the development of heterocyclic pharmaceutical intermediates, confirming the regioselectivity of substitutions on the pyrimidine ring is critical. For the target molecule 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine , synthetic routes often involve cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitutions that can yield isomeric byproducts.

While NMR (


H, 

C) and High-Resolution Mass Spectrometry (HRMS) are standard characterization tools, they frequently struggle to definitively distinguish between:
  • Regioisomers: Specifically, distinguishing the 4-position substitution from the 6-position if the starting material was symmetric or if rearrangement occurred.

  • Tautomeric States: Pyrimidines can exhibit lactam-lactim tautomerism if hydrolysis occurs, which NMR may average out in solution.

  • Rotational Isomers (Atropisomers): The bi-aryl bond between the pyrimidine and pyridine rings can lead to broadened NMR signals due to restricted rotation.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation method, comparing its efficacy directly against spectroscopic alternatives.

Comparative Analysis: SC-XRD vs. NMR & MS

The following analysis validates why SC-XRD is the "Gold Standard" for this specific class of chloropyrimidines.

Table 1: Technical Performance Comparison
FeatureSC-XRD (Crystallography) NMR (

H /

C / 2D)
HRMS (Mass Spec)
Primary Output 3D Electron Density Map (Absolute connectivity)Magnetic resonance frequencies (Relative connectivity)Mass-to-charge ratio (Elemental composition)
Regioisomer Certainty 100% (Definitive) 80-90% (Inferred via coupling constants/NOE)0% (Isomers have identical mass)
Sample State Solid (Single Crystal)Solution (Deuterated solvent)Gas Phase (Ionized)
Steric Insight Precise Torsion Angles (e.g., Pyrimidine-Pyridine twist)Averaged (unless low-temp NMR is used)None
Impurity Detection Can solve structure of one crystal (ignores bulk impurity)Shows all soluble impurities (can confuse assignment)High sensitivity to trace impurities
Turnaround Time 24–48 Hours (including crystallization)1–2 Hours< 30 Minutes
The "Why" Behind the Choice

For This compound , the chlorine atom acts as an electron-withdrawing group, affecting the chemical shifts of adjacent protons. However, in solution, solvent effects (e.g., DMSO-d6 vs. CDCl3) can shift these peaks unpredictably. SC-XRD bypasses solvation shells, providing the exact bond length of the C-Cl bond (typically 1.73–1.74 Å), which serves as an indisputable metric of the chlorine's position and electronic environment.

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, this protocol is designed as a closed-loop system. If Step 2 (Crystallization) fails, the protocol mandates a feedback loop to solvent screening rather than proceeding with poor data.

Phase 1: Crystallization (The Critical Step)

Objective: Obtain a single crystal of dimensions ~0.2 x 0.2 x 0.2 mm.

Method A: Slow Evaporation (Preferred for Pyrimidines)

  • Dissolve 20 mg of the compound in 2 mL of Dichloromethane (DCM) .

  • Add 0.5 mL of Ethanol (to reduce solubility slightly and promote lattice formation).

  • Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Cover with parafilm and poke 3 small holes.

  • Store at 4°C. Causality: Lower temperature reduces kinetic energy, promoting ordered lattice packing over amorphous precipitation.

Method B: Vapor Diffusion (Alternative)

  • Dissolve compound in minimal DMF (inner vial).

  • Place inner vial in a larger jar containing Water (anti-solvent).

  • Seal the outer jar. Water vapor will diffuse into the DMF, slowly lowering solubility.

Phase 2: Data Collection & Refinement

Standard: Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å).

  • Mounting: Select a crystal with sharp edges (no cracks). Mount on a Kapton loop using perfluoropolyether oil.

  • Cooling: Stream N2 gas at 100 K .

    • Reasoning: Freezing thermal motion is critical for resolving the librational disorder of the pyridin-3-yl ring.

  • Collection Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, especially important due to the Chlorine atom's absorption coefficient.

  • Refinement: Use SHELXL (Sheldrick, 2015) for least-squares refinement.

    • Validation Check: Ensure the R1 value is < 5% and the Goodness of Fit (GooF) is near 1.0.

Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: Structural Validation Workflow

ValidationWorkflow Start Crude Product (4-Cl-2-Me-6-Py-pyrimidine) Screen Purity Screen (LC-MS / 1H NMR) Start->Screen Decision Is Purity >95%? Screen->Decision Cryst Crystallization (DCM/EtOH Evaporation) Decision->Cryst Yes Purify Flash Chromatography Decision->Purify No XRD SC-XRD Data Collection (100 K, Mo-Source) Cryst->XRD Crystal Found Refine Structure Refinement (SHELXL) XRD->Refine Result Validation Confirmed (Bond Lengths/Angles) Refine->Result Purify->Screen

Caption: Step-by-step workflow ensuring sample purity before investing time in crystallization and diffraction.

Diagram 2: Comparative Decision Matrix (NMR vs. XRD)

DecisionMatrix Problem Structural Ambiguity Isomer Regioisomerism? Problem->Isomer Dynamic Dynamic/Rotational? Problem->Dynamic NMR Use 2D NMR (NOESY) Isomer->NMR Preliminary Check XRD Use SC-XRD Isomer->XRD Definitive Proof Needed Dynamic->NMR To Study Solution Rates Dynamic->XRD To Freeze Conformation

Caption: Decision matrix for selecting the appropriate analytical technique based on the structural question.

Data Interpretation: What the X-ray Data Proves

When you obtain the solved structure, focus on these three crystallographic parameters to validate the identity of This compound :

A. The C-Cl Bond Length[1]
  • Expected Value: 1.730 – 1.745 Å.

  • Significance: This bond length is characteristic of a

    
     hybridized carbon attached to chlorine on a pyrimidine ring. If the chlorine were displaced or if the ring was saturated (dihydro- intermediate), this length would shift significantly (>1.78 Å).
    
B. The Bi-Aryl Torsion Angle
  • Parameter: C(pyrimidine)-C(connection)-C(pyridine)-C(ortho).

  • Expected Observation: The molecule will likely not be planar. Expect a torsion angle of 20°–40° due to steric repulsion between the protons on the pyrimidine ring and the pyridine ring.

  • Why it matters: This explains why NMR signals might be broadened or doubled (atropisomerism) at room temperature, validating "messy" NMR data as a physical phenomenon rather than impurity.

C. Intermolecular Packing
  • Observation: Look for

    
    -
    
    
    
    stacking interactions between the electron-deficient pyrimidine ring and the electron-richer pyridine ring of neighboring molecules.
  • Significance: These interactions stabilize the crystal lattice and confirm the supramolecular assembly capability, which is relevant for formulation and solubility profiling.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures."[1] Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1][2][3] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.